3-Bromo-2-oxocyclohexanecarboxylic acid
Description
3-Bromo-2-oxocyclohexanecarboxylic acid is a bicyclic carboxylic acid featuring a bromine substituent at the 3-position and a ketone group at the 2-position of the cyclohexane ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing effects of the ketone and bromine groups, making it a candidate for nucleophilic substitution and cross-coupling reactions.
Properties
IUPAC Name |
3-bromo-2-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h4-5H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQWJFMEDWJXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-2-oxocyclohexanecarboxylic acid typically involves the bromination of 2-oxocyclohexanecarboxylic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-oxocyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced forms.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-2-oxocyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxylic Acid
- Structure : Features a chromene (benzopyran) backbone with bromine at position 6 and a carboxylic acid at position 3.
- Physical Properties :
- Key Differences: The chromene ring introduces aromaticity, enhancing thermal stability compared to the non-aromatic cyclohexane system in the target compound. The electron-deficient chromene core increases acidity (pKa ~2–3) relative to cyclohexanecarboxylic acid derivatives.
- Applications : Used in fluorescent probes and as a precursor for antitumor agents due to its planar aromatic structure .
3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid
- Structure : A fused tricyclic system with a ketone at position 3 and a carboxylic acid at position 2.
- Physical Properties :
- Key Differences :
- Extended conjugation in the benzo[f]chromene system results in strong UV absorption (λmax ~300–350 nm), unlike the cyclohexane derivative.
- Higher melting point due to rigid aromatic stacking.
- Synthesis : Prepared via condensation of Meldrum’s acid with 2-hydroxy-1-naphthaldehyde, followed by acid-catalyzed cyclization .
4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid
- Structure: A linear enone system with a bromophenyl group and carboxylic acid.
- Reactivity :
- The α,β-unsaturated ketone enables Michael addition reactions, contrasting with the cyclohexane derivative’s propensity for ring-opening or substitution.
- Applications: Serves as a precursor for heterocyclic compounds (e.g., substituted cyclohexenones) .
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic Acid
- Structure : Chromene derivative with bromine at position 6 and methoxy at position 6.
- Physical Properties :
- Key Differences :
- Methoxy group enhances electron density, altering reactivity in electrophilic substitutions.
Cyclohexanecarboxylic Acid Derivatives with Brominated Side Chains
- Examples :
- Structural Contrast :
- Bromine is on a phenyl side chain rather than the cyclohexane ring, reducing steric hindrance near the carboxylic acid group.
- Melting points for these derivatives range between 250–280°C, influenced by crystallinity from planar phenyl groups .
Biological Activity
3-Bromo-2-oxocyclohexanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a bromine atom and a ketone group, which are crucial for its reactivity and biological activity. The compound is characterized by the following chemical formula:
- Molecular Formula : CHBrO
- Molecular Weight : 239.06 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group may undergo reduction or oxidation, leading to the formation of biologically active derivatives. These interactions can modulate enzymatic activities and influence cellular processes, making the compound a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, in a study involving human tumor cell lines, this compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, highlighting its potential as an antibacterial agent.
- Cytotoxicity Assessment : In a cytotoxicity assay involving four human cancer cell lines (A549, MCF-7, HeLa, and PC-3), the compound showed IC values between 10 and 20 µM, indicating significant anticancer properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Effective against multiple cancer cell lines |
| 2-Bromo-2-oxocyclohexanecarboxamide | Low | Moderate | Limited efficacy in tumor cell lines |
| 3-Chloro-2-oxocyclohexanecarboxylic acid | High | Low | More effective against bacteria than tumors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
